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Compound of Interest

Compound Name: Methylsulfate

Cat. No.: B1228091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Methylating agents are indispensable reagents in a multitude of research and industrial

applications, from organic synthesis to molecular biology and drug development. However,

their utility is often counterbalanced by significant toxicological risks. This guide provides an

objective comparison of the toxicity of four commonly used methylating agents: Dimethyl

Sulfate (DMS), Methyl Iodide (MeI), Diazomethane, and Methyl Methanesulfonate (MMS). The

information presented is supported by experimental data to aid in risk assessment and the

selection of appropriate agents for specific applications.

Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for the selected

methylating agents. It is important to note that the toxicity of these compounds can vary

depending on the animal model, route of administration, and experimental conditions. A lower

LD50 or LC50 value indicates higher toxicity.
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Methylating
Agent

Chemical
Formula

Molecular
Weight ( g/mol
)

Acute Toxicity
(LD50/LC50)

Carcinogenicit
y &
Mutagenicity

Dimethyl Sulfate

(DMS)
(CH₃)₂SO₄ 126.13

Oral LD50 (Rat):

205 mg/kg[1][2]

Oral LD50

(Mouse): 140

mg/kg[1]

Inhalation LC50

(Rat): 45 ppm (4

hours)[1]

Probable human

carcinogen

(IARC Group

2A), mutagenic.

[3][4]

Methyl Iodide

(MeI)
CH₃I 141.94

Oral LD50 (Rat):

76 mg/kg[2]

Potentially

carcinogenic,

mutagenic.

Diazomethane CH₂N₂ 42.04

Inhalation LC50

(Cat): 175 ppm

(10 minutes)[5]

Note: Oral and

dermal LD50

data are not

readily available

due to its high

reactivity and

explosive nature.

Suspected

human

carcinogen,

mutagenic.[6]

Methyl

Methanesulfonat

e (MMS)

CH₃SO₃CH₃ 110.13
Oral LD50 (Rat):

225 mg/kg[7]

Reasonably

anticipated to be

a human

carcinogen,

potent mutagen.

[8]

Mechanism of Toxicity: DNA Alkylation and Damage
Response
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The primary mechanism of toxicity for these methylating agents is their ability to transfer a

methyl group to nucleophilic sites on biological macromolecules, most critically DNA. This

process, known as DNA alkylation, can lead to mutations, chromosomal aberrations, and cell

death.

The following diagram illustrates the general pathway of DNA damage and the subsequent

cellular response initiated by these agents.
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General Pathway of DNA Damage by Methylating Agents
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DNA damage and response pathway initiated by methylating agents.
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Experimental Protocols
The following are summaries of standard protocols used to determine the key toxicity endpoints

cited in this guide.

Acute Oral Toxicity - Up-and-Down Procedure (OECD
Test Guideline 425)
This method is used to determine the LD50 value of a substance.

Principle: A sequential dosing method where the outcome of the previously dosed animal

determines the dose for the next. This approach minimizes the number of animals required

while still providing a statistically robust LD50 estimate.[2][9]

Procedure:

Animal Selection: Healthy, young adult rats (typically females) are used. Animals are

acclimatized to laboratory conditions before the study.[9]

Fasting: Animals are fasted overnight prior to dosing.[10]

Dose Administration: The test substance is administered orally via gavage in a single dose.

The volume is typically limited to 1 mL/100g of body weight for non-aqueous solutions and 2

mL/100g for aqueous solutions.[10]

Dose Progression:

The first animal receives a dose just below the estimated LD50.

If the animal survives, the next animal receives a higher dose (typically by a factor of 3.2).

If the animal dies, the next animal receives a lower dose.[10]

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14

days. Observations are more frequent on the first day. Body weight is recorded weekly.[2]

Data Analysis: The LD50 is calculated using the maximum likelihood method.[2]
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Bacterial Reverse Mutation Test (Ames Test - OECD Test
Guideline 471)
This test is used to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are

auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test

substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to

grow on an amino acid-deficient medium.[11]

Procedure:

Strain Selection: At least five strains of bacteria are used to detect different types of

mutations (frameshift and base-pair substitutions).

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation

to become genotoxic.[11]

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

Plating: The treated bacteria are plated on a minimal agar medium lacking the required

amino acid.

Incubation: Plates are incubated for 48-72 hours.

Data Analysis: The number of revertant colonies is counted. A substance is considered

mutagenic if it produces a dose-related increase in the number of revertant colonies

compared to the negative control.

In Vivo Mammalian Erythrocyte Micronucleus Test
(OECD Test Guideline 474)
This assay is used to detect genotoxic damage in vivo.

Principle: The test detects damage to chromosomes or the mitotic apparatus. Micronuclei are

small, membrane-bound DNA fragments that are formed from chromosome fragments or whole
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chromosomes that lag behind at anaphase during cell division. These are observed in newly

formed red blood cells (polychromatic erythrocytes).[3][12]

Procedure:

Animal Dosing: Typically, mice or rats are treated with the test substance, usually on two or

more occasions at 24-hour intervals.[12]

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after

the last dose.[12]

Slide Preparation: Smears are made and stained to differentiate between polychromatic

(immature) and normochromatic (mature) erythrocytes.

Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-

PCEs) is determined by scoring a large number of cells.

Data Analysis: A significant, dose-dependent increase in the frequency of MN-PCEs in

treated animals compared to controls indicates a genotoxic effect.[12]

Cytotoxicity Assay (e.g., MTT Assay) for IC50
Determination
This assay measures the concentration of a substance that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells. Viable cells with active

mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is

proportional to the number of living cells.[13]

Procedure:

Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate and allowed to

attach or stabilize.[13]

Compound Treatment: Cells are treated with a range of concentrations of the test compound

and incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for

formazan crystal formation.

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.

The IC50 value is determined by plotting cell viability against the logarithm of the compound

concentration and fitting the data to a sigmoidal dose-response curve.[7][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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